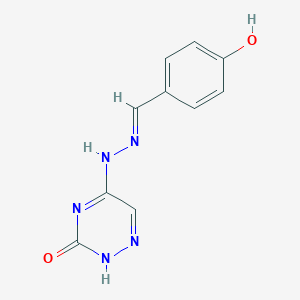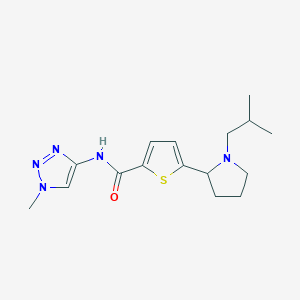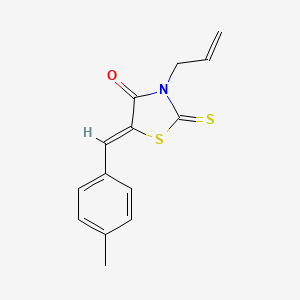
4-hydroxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is a chemical compound that has attracted significant attention in scientific research due to its unique properties. This compound is also known as HBDTH and has been synthesized using different methods. The synthesis method used plays a crucial role in determining the properties and applications of HBDTH. In
Mechanism of Action
The exact mechanism of action of HBDTH is not fully understood. However, studies have shown that HBDTH can induce apoptosis in cancer cells by activating the caspase pathway. HBDTH has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects
HBDTH has been shown to have several biochemical and physiological effects. Studies have shown that HBDTH can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, HBDTH has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. HBDTH has also been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HBDTH in lab experiments is its potent anti-cancer properties. Additionally, HBDTH is relatively easy to synthesize and is cost-effective. However, one of the limitations of using HBDTH in lab experiments is its potential toxicity. Studies have shown that HBDTH can be toxic to normal cells at high concentrations.
Future Directions
There are several future directions for research on HBDTH. One area of research is the development of more potent and selective HBDTH analogs with fewer toxic effects on normal cells. Additionally, further research is needed to fully understand the mechanism of action of HBDTH and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 4-hydroxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is a chemical compound with promising applications in scientific research. The synthesis method used plays a crucial role in determining the properties and applications of HBDTH. HBDTH has potent anti-cancer and anti-inflammatory properties and has been shown to induce apoptosis in cancer cells. However, further research is needed to fully understand the mechanism of action of HBDTH and its potential applications in the treatment of various diseases.
Synthesis Methods
Several methods have been used to synthesize 4-hydroxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One of the most common methods involves the reaction of 4-hydroxybenzaldehyde with 3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid hydrazide in the presence of a catalyst. This method yields a high purity product and is relatively simple and cost-effective.
Scientific Research Applications
HBDTH has been extensively studied for its potential applications in scientific research. One of the most promising applications of HBDTH is in the field of cancer research. Studies have shown that HBDTH has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, HBDTH has been shown to have anti-inflammatory properties and can be used to treat various inflammatory conditions.
properties
IUPAC Name |
5-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c16-8-3-1-7(2-4-8)5-11-14-9-6-12-15-10(17)13-9/h1-6,16H,(H2,13,14,15,17)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROILHUSOCSIAC-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC(=O)NN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC(=O)NN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea](/img/structure/B6079063.png)
![{3-(3-chlorobenzyl)-1-[(5-fluoro-2-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6079064.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6079067.png)
![N'-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-nitrobenzohydrazide](/img/structure/B6079075.png)

![1-[3-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6079082.png)
![2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}butylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6079092.png)
![3-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6079094.png)
![3-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6079095.png)
![{5-[(2-methoxy-1-naphthyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6079116.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-2-oxopentanamide](/img/structure/B6079132.png)